phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate
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Overview
Description
Phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzoyl group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate typically involves a multi-step process. One common method starts with the condensation of o-phenylenediamine with benzoyl chloride to form 1-benzoylbenzimidazole. This intermediate is then subjected to a Knoevenagel condensation reaction with cinnamaldehyde in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cell surface receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate can be compared with other benzimidazole derivatives, such as:
1-Benzoylbenzimidazole: Lacks the phenylprop-2-enoate moiety, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: Lacks the benzoyl group, leading to variations in its reactivity and applications.
Benzimidazole: The simplest form, which serves as a core structure for many derivatives with diverse functionalities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O3/c32-28(22-14-6-2-7-15-22)31-26-19-11-10-18-25(26)30-27(31)20-24(21-12-4-1-5-13-21)29(33)34-23-16-8-3-9-17-23/h1-20H/b24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPDUWXBSMJPAS-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)/C(=O)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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